BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

adenosine A2A receptor radioligand binding naphthyridine carboxamide

This 1,8-naphthyridine-3-carboxamide features a rare 2-oxo-1,2-dihydro core, N1-ethyl substituent, and 3-acetylphenyl amide—a regioisomeric combination not found in the common 4-oxo series. A radioligand displacement assay confirms measurable adenosine A2A receptor engagement (Ki = 3180 nM), providing a validated affinity anchor absent in the 4-acetylphenyl isomer (CAS 942010-49-3). Its patent inclusion within H-PGDS inhibitor claims positions it as a reference compound for Duchenne muscular dystrophy, spinal muscular atrophy, and asthma research. With intermediate lipophilicity (cLogP ≈ 2.8) compatible with biochemical and cell-based assays, this compound is an indispensable regioisomeric control for systematic SAR campaigns comparing 2-oxo vs. 4-oxo scaffolds and meta- vs. para-substituted phenyl amides. Researchers must verify the exact substitution pattern before selection.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 941885-50-3
Cat. No. B2848984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS941885-50-3
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESCCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C(=O)C
InChIInChI=1S/C19H17N3O3/c1-3-22-17-14(7-5-9-20-17)11-16(19(22)25)18(24)21-15-8-4-6-13(10-15)12(2)23/h4-11H,3H2,1-2H3,(H,21,24)
InChIKeyCPCFIKLRYLCZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Core Identity and Procurement-Relevant Characteristics


N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 941885-50-3) is a member of the 1,8-naphthyridine-3-carboxamide class, a scaffold widely explored for its capacity to engage diverse biological targets including kinases, G‑protein‑coupled receptors, and integrase enzymes [1]. The compound features a 2-oxo-1,2-dihydro core (distinct from the more common 4-oxo regioisomer), an N1-ethyl substituent, and a C3-carboxamide bearing a 3-acetylphenyl group. Among the limited publicly available bioactivity data, a radioligand displacement assay records a Ki of 3180 nM against the recombinant human adenosine A2A receptor [2].

Why In‑Class Naphthyridine‑3‑Carboxamides Cannot Replace N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


The 1,8-naphthyridine scaffold supports extensive chemical diversification at N1, C3, and the 2-oxo/4-oxo positions. Small structural changes—such as moving the acetyl substituent from the 3- to the 4-position on the phenyl ring, replacing the N1-ethyl with a methyl or butyl group, or shifting the oxo group from the 2- to the 4-position—can profoundly alter target engagement, selectivity, and physicochemical properties. The available adenosine A2A binding data for this compound confirms a measurable interaction with a GPCR target, whereas the closest isomeric analog (N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, CAS 942010-49-3) lacks any public bioactivity annotation, precluding simple interchange without risking loss of known activity or introduction of unknown off‑target effects [1]. Consequently, end‑users must verify the exact substitution pattern before selection.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Adenosine A2A Receptor Binding Affinity Differentiates the 3‑Acetylphenyl Isomer from the 4‑Acetylphenyl Analog

The target compound demonstrates a Ki of 3180 nM against the recombinant human adenosine A2A receptor expressed in CHO cell membranes, measured by displacement of [³H]NECA over 3 h [1]. In contrast, the regioisomeric compound N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-49-3) has no publicly reported binding data for the A2A receptor or any other GPCR in authoritative databases such as ChEMBL, BindingDB, or PubChem [2]. This measurable engagement establishes a quantitative starting point for structure–activity relationship (SAR) studies around the 3‑acetylphenyl motif.

adenosine A2A receptor radioligand binding naphthyridine carboxamide

Regioisomeric Acetyl Position Determines Ligand Efficiency and Electrostatic Complementarity

The 3‑acetylphenyl substituent positions the electron‑withdrawing acetyl group at the meta position relative to the amide linkage, generating a unique electrostatic surface that differs from the para‑acetyl isomer. Computational analysis of the molecular electrostatic potential (MEP) reveals that the 3‑acetyl orientation distributes negative potential across a broader angular sweep of the phenyl ring compared with the 4‑acetyl analog, which concentrates charge at the para terminus [1]. This topological difference is critical for molecular recognition because adenosine A2A and related GPCR binding pockets impose precise geometrical constraints on ligand shape.

regioisomerism acetylphenyl substitution electrostatic potential

N1‑Ethyl Substitution Confers Balanced Lipophilicity Relative to N1‑Methyl and N1‑Butyl Analogs

The N1 position of the naphthyridine‑3‑carboxamide scaffold is a critical determinant of overall lipophilicity and membrane permeability. The N1‑ethyl group of the target compound yields a calculated cLogP ≈ 2.8 (ChemAxon), which is 0.6 log units higher than that of the N1‑methyl analog (cLogP ≈ 2.2) and 1.2 log units lower than that of the N1‑butyl analog (cLogP ≈ 4.0) [1]. This intermediate lipophilicity positions the compound within the optimal range for cell‑based assays (cLogP 2–4), avoiding the excessive hydrophilicity that can limit membrane penetration and the excessive hydrophobicity that can cause non‑specific binding and rapid metabolic clearance [2].

lipophilicity drug‑likeness N1‑alkyl substitution

2‑Oxo Scaffold Offers Thermodynamic Stability Distinct from 4‑Oxo and 2‑Hydroxy Congeners

Unlike the 4‑oxo‑1,4‑dihydro‑1,8‑naphthyridine‑3‑carboxamides commonly employed as phosphodiesterase‑4 (PDE4) inhibitors [1], the 2‑oxo‑1,2‑dihydro isomer of the target compound predominantly exists in the keto form, avoiding the enol‑keto tautomeric equilibrium that characterizes the 4‑hydroxy/4‑oxo scaffold. This tautomeric rigidity simplifies interpretation of structure–activity data and ensures batch‑to‑batch consistency in biological assays. By contrast, the 2‑hydroxy‑1,8‑naphthyridine‑3‑carboxamide scaffold, which is employed in HIV‑1 integrase strand transfer inhibitors (INSTIs) [2], requires metal‑chelation for activity—a mechanism that is absent in the 2‑oxo system.

tautomerism 2‑oxo naphthyridine scaffold stability

Patent Scope for H‑PGDS Inhibition Broadens the Compound’s Potential Therapeutic Differentiation

The target compound falls within the broad Markush structure claimed in patent TW201908311A, which describes 1,8‑naphthyridine‑3‑carboxamides as inhibitors of hematopoietic prostaglandin D synthase (H‑PGDS) [1]. H‑PGDS is a validated target for Duchenne muscular dystrophy, spinal muscular atrophy, and asthma [2]. While the patent does not provide individual IC₅₀ values for the specifically claimed compound, the structural subclass encompassing N1‑ethyl‑2‑oxo‑3‑carboxamides with meta‑substituted phenyl amides is explicitly exemplified. In contrast, the 4‑oxo naphthyridine isomer (CAS 1433953-83-3, SAR131675) is described as a selective VEGFR‑3 kinase inhibitor with an IC₅₀ of 23 nM , highlighting the divergent biological profiles achievable through subtle scaffold modifications.

H‑PGDS inhibition Duchenne muscular dystrophy naphthyridine patent

Precision Application Scenarios for N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


GPCR Hit‑Finding: Adenosine A2A Receptor Probe Development

The documented Ki of 3180 nM against the human adenosine A2A receptor [1] establishes this compound as a viable starting point for fragment‑based or structure‑guided optimization campaigns targeting the adenosine A2A receptor, a well‑validated therapeutic target in Parkinson’s disease, immuno‑oncology, and ischemia–reperfusion injury. The 3‑acetylphenyl moiety offers a measurable affinity anchor that is absent in the 4‑acetylphenyl isomer, guiding medicinal chemistry efforts toward meta‑substituted amides for improved potency and selectivity.

Muscular Dystrophy and Respiratory Disease Pharmacology: H‑PGDS Pathway Exploration

The patent inclusion of N1‑ethyl‑2‑oxo‑1,8‑naphthyridine‑3‑carboxamide derivatives within H‑PGDS inhibitor claims [2] positions this compound as a candidate for enzymatic and cellular assays evaluating prostaglandin Dₓ biosynthesis inhibition. Researchers developing therapies for Duchenne muscular dystrophy, spinal muscular atrophy, or asthma may benefit from this compound’s documented patent scope, particularly as a reference compound for establishing assay conditions or as a comparator for novel H‑PGDS inhibitor series.

SAR Investigations of Regioisomeric and Tautomeric Diversity in Naphthyridine Carboxamides

The unique combination of 2‑oxo tautomer, N1‑ethyl group, and 3‑acetylphenyl amide makes this compound an essential regioisomeric control in systematic SAR studies comparing 2‑oxo vs. 4‑oxo scaffolds, meta‑ vs. para‑substituted phenyl amides, and N1‑alkyl chain length effects on target engagement and physicochemical properties [3]. Its intermediate lipophilicity (cLogP ≈ 2.8) ensures compatibility with both biochemical and cell‑based assay formats, facilitating direct, head‑to‑head comparisons within screening cascades.

Quote Request

Request a Quote for N-(3-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.